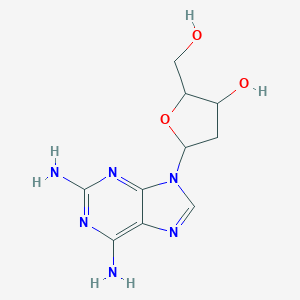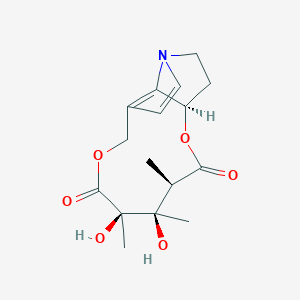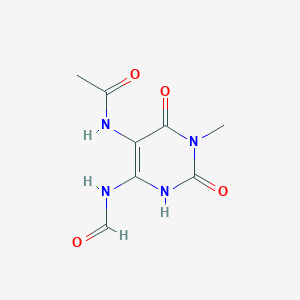
Methyl 1,2,3,4-tetra-O-acetyl-D-glucopyranuronate
説明
Methyl 1,2,3,4-tetra-O-acetyl-D-glucopyranuronate, also known as this compound, is a useful research compound. Its molecular formula is C15H20O11 and its molecular weight is 376.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis of L-Ascorbic Acid Series : It is used for obtaining compounds in the L-ascorbic acid series and the vitamin itself (Ferrier & Furneaux, 1977).
Synthesizing N4-Benzoylcytosine 1-(methyl 2,3,4-tri-O-acetyl--D-glucopyranos : The compound is instrumental in synthesizing N4-Benzoylcytosine 1-(methyl 2,3,4-tri-O-acetyl--D-glucopyranos (Kulinkovich & Timoshchuk, 1983).
Preparation of Nitro Sugars : It is used in the preparation of various nitro sugars and their derivatives, including gentiobiose with deoxynitro functions at C-3′ and C-3 (Baer, Rank, & Kienzle, 1970).
Methylation of Carbohydrates : It is useful for methylating carbohydrates with base-labile substituents, such as 1,2,3,4-tetra-O-acetyl-D-glucopyranoside (Mastronardi, Flematti, Deferrari, & Gros, 1966).
Synthesis of Specific Cytostatics for Cancer Treatment : It can be used to synthesize specific cytostatics for cancer treatment (Tietze, Seele, Leiting, & Krach, 1988).
Synthesizing Fully Methylated Aldobiouronic Acids : The compound is used to synthesize fully methylated aldobiouronic acids in high yield (Kováč, Hirsch, & Kováčik, 1977).
Glycosylation Reactions : It serves as a glycosyl donor in glycosylation reactions, providing exclusively β2-linked glucuronides (Pews-Davtyan et al., 2003).
Synthesis of β-Phenylglucuronides : It reacts with phenols under Mitsunobu conditions to give α-phenylglucuronides (Badman, Green, & Voyle, 1990).
Synthesis of 1-o-Bilirubin-d-Glucuronic Acids : Allyl 2,3,4-tri-O-allyl-d-glucopyranuronate, derived from it, is used for the synthesis of 1-o-bilirubin-d-glucuronic acids (Compernolle, 1980).
Chemo-Enzymatic Synthesis in Pharmaceutical Research : An improved chemo-enzymatic method for synthesizing 1-beta-O-acyl glucuronides using this compound has applications in pharmaceutical research and biotechnology (Baba & Yoshioka, 2007).
作用機序
Target of Action
Methyl 1,2,3,4-tetra-O-acetyl-D-glucopyranuronate, also known as (3R,4S,5S,6S)-6-(METHOXYCARBONYL)TETRAHYDRO-2H-PYRAN-2,3,4,5-TETRAYL TETRAACETATE or 1,2,3,4-Tetra-O-acetyl-DGlucuronide Methyl Ester, is a pharmaceutical intermediate
Mode of Action
It is known to be used in the synthesis of glucuronide-conjugated drugs . Glucuronidation is a major pathway for the biotransformation of many endogenous and exogenous compounds. It involves the addition of a glucuronic acid moiety to a substrate molecule, thereby increasing its water solubility and facilitating its excretion from the body.
Biochemical Pathways
The compound plays a significant role in the glucuronidation pathway . This pathway is a part of phase II drug metabolism, where lipophilic drugs are converted into water-soluble compounds to facilitate their elimination from the body. The glucuronidation process involves the transfer of glucuronic acid from uridine diphosphate glucuronic acid (UDPGA) to the drug molecule by the action of UDP-glucuronosyltransferases (UGTs).
Pharmacokinetics
As a glucuronide-conjugated drug, it is expected to have improved water solubility, which can enhance its bioavailability and facilitate its excretion from the body .
Result of Action
As a glucuronide-conjugated drug, it is expected to enhance the therapeutic action of drugs and improve their bioavailability .
特性
IUPAC Name |
methyl (2S,3S,4S,5R)-3,4,5,6-tetraacetyloxyoxane-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O11/c1-6(16)22-10-11(23-7(2)17)13(24-8(3)18)15(25-9(4)19)26-12(10)14(20)21-5/h10-13,15H,1-5H3/t10-,11-,12-,13+,15?/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPOQCELSZBSZGX-BVIXPPBVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C(C(OC(C1OC(=O)C)OC(=O)C)C(=O)OC)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@H]1[C@@H]([C@H](OC([C@@H]1OC(=O)C)OC(=O)C)C(=O)OC)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90453228 | |
| Record name | Methyl 1,2,3,4-tetra-O-acetyl-D-glucopyranuronate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90453228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
376.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3082-96-0 | |
| Record name | Methyl D-glucopyranuronate 1,2,3,4-tetraacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3082-96-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 1,2,3,4-tetra-O-acetyl-D-glucopyranuronate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90453228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















